molecular formula C6H14O6 B1674375 L-Iditol CAS No. 488-45-9

L-Iditol

Cat. No.: B1674375
CAS No.: 488-45-9
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-UNTFVMJOSA-N
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Description

L-Iditol, also known as L-idit or D-dulcitol, is a naturally occurring organic compound classified as a sugar alcohol. It is a white crystalline powder with a sweet taste and is soluble in water. This compound is found in small quantities in the fruits of the genus Sorbus and is known for its low caloric content, making it suitable for use by individuals with diabetes and those seeking to reduce caloric intake .

Mechanism of Action

Target of Action

L-Iditol, also known as D-Sorbitol or D-Dulcitol, primarily targets the enzyme this compound 2-dehydrogenase . This enzyme catalyzes the chemical reaction that converts this compound and NAD+ into L-sorbose, NADH, and H+ .

Mode of Action

This compound interacts with its target, this compound 2-dehydrogenase, by serving as a substrate for the enzyme . The enzyme catalyzes the oxidation of this compound in the presence of NAD+ to produce L-sorbose, NADH, and H+ . This reaction is part of the polyol pathway, which metabolically links glucose and fructose .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polyol pathway . In this pathway, this compound is converted to L-sorbose by the action of this compound 2-dehydrogenase . This reaction is part of a larger metabolic process that links glucose and fructose .

Pharmacokinetics

This compound is a sugar alcohol found in small quantities in nature . It is soluble in water, which suggests that it can be readily absorbed and distributed in the body . .

Result of Action

The conversion of this compound to L-sorbose by this compound 2-dehydrogenase is a key step in the polyol pathway . This pathway plays a crucial role in the metabolism of glucose and fructose, two important sugars in human physiology . Therefore, the action of this compound can have significant effects at the molecular and cellular levels, particularly in processes related to sugar metabolism.

Action Environment

The action of this compound and its efficacy can be influenced by various environmental factors. For instance, the activity of this compound 2-dehydrogenase, the enzyme that this compound targets, can be affected by factors such as pH and temperature . Additionally, the concentration of NAD+, a co-substrate in the reaction catalyzed by this compound 2-dehydrogenase, can also influence the action of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Iditol can be synthesized through the hydrogenation of fructose. This reaction typically occurs under high temperature and pressure conditions, using a catalyst such as nickel or ruthenium. The reaction converts fructose into this compound and water .

Industrial Production Methods: Industrial production of this compound involves the chromatographic separation of a mixture containing this compound and L-sorbose. This method ensures the high purity of the final product. The process involves subjecting the mixture to chromatographic treatment, which separates the components based on their different affinities to the stationary phase .

Chemical Reactions Analysis

Types of Reactions: L-Iditol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: The major product is keto-L-sorbose.

    Reduction: The major products are various alcohols depending on the specific reducing agent used.

    Substitution: The products vary based on the substituents introduced during the reaction.

Scientific Research Applications

L-Iditol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    D-glucitol (Sorbitol): Commonly used as a sweetener and in medical applications.

    D-xylitol: Known for its dental health benefits and use as a sweetener.

    D-galactitol: Used in biochemical research and as a sweetener.

L-Iditol’s uniqueness lies in its specific applications in scientific research and its occurrence in certain plant species, which distinguishes it from other sugar alcohols .

Properties

IUPAC Name

(2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-UNTFVMJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337629
Record name L-Iditol
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS], Solid
Record name Iditol
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Record name L-Iditol
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CAS No.

488-45-9
Record name L-Iditol
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Record name Iditol
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Record name L-Iditol
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Record name L-Iditol
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Record name IDITOL, L-
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Record name L-Iditol
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URL http://www.hmdb.ca/metabolites/HMDB0011632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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